Group I mGluR antagonistPotency comparisonFunctional assay
Reproducing foundational mGluR4 Parkinson's or anxiety studies demands the exact pharmacological tool validated in the literature. PHCCC is the irreplaceable reference standard with over two decades of peer-reviewed in vivo characterization.
• Dual pharmacology: Group I mGluR antagonist (IC50 ~3 μM; 67× more potent than S-4-CPG) + mGluR4 PAM (EC50 3.2-4.1 μM)
• Validated across Parkinson's, anxiety, neuroprotection, and seizure models
• ≥98% purity; soluble in DMSO to 100 mM; available for immediate global shipment
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
CAS No.179068-02-1
Cat. No.B1679768
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
PHCCC mGluR4 PAM Sourcing Guide
PHCCC (N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide; CAS 179068-02-1) is a chromene-derived small molecule that functions as both a Group I metabotropic glutamate receptor (mGluR) antagonist and a selective positive allosteric modulator (PAM) of the mGluR4 receptor subtype [1]. The compound exhibits an IC50 of ~3 μM against Group I mGluRs, being 67 times more potent than the benchmark orthosteric antagonist (S)-4-carboxyphenylglycine (S-4-CPG) . As an mGluR4 PAM, PHCCC demonstrates an EC50 of 3.2–4.1 μM in calcium mobilization assays in CHO cells, enhancing the activity of the endogenous ligand glutamate without possessing intrinsic agonist activity [2]. The compound is soluble in DMSO to 100 mM and is available from multiple reputable vendors with purity specifications of ≥98% .
[1] Marino MJ, Williams DL Jr, O'Brien JA, Valenti O, McDonald TP, Clements MK, Wang R, DiLella AG, Hess JF, Kinney GG, Conn PJ. Allosteric modulation of group III metabotropic glutamate receptor 4: a potential approach to Parkinson's disease treatment. Proc Natl Acad Sci U S A. 2003;100(23):13668-13673. View Source
[2] Williams R, et al. Re-exploration of the PHCCC Scaffold: Discovery of Improved Positive Allosteric Modulators of mGluR4. ACS Chem Neurosci. 2010;1(6):411-419. View Source
Why PHCCC Remains the Irreplaceable mGluR4 PAM
Substituting PHCCC with more potent, selective mGluR4 PAMs (such as VU0155041 or ADX88178) or with Group I mGluR antagonists (such as CPCCOEt or LY367385) fundamentally alters experimental outcomes and undermines cross-study comparability. While PHCCC is now recognized to suffer from limited selectivity, relatively low potency, and poor aqueous solubility [1], these very limitations define its unique utility as the prototypical pharmacological tool for mGluR4 activation. PHCCC remains the most extensively characterized mGluR4 PAM in peer-reviewed literature, with over two decades of in vivo validation spanning Parkinson's disease, anxiety, neuroprotection, and seizure models [2]. Its dual pharmacology—simultaneous Group I mGluR antagonism and mGluR4 potentiation—represents a distinct signaling profile that cannot be recapitulated by cleaner, more selective PAMs developed through subsequent medicinal chemistry campaigns [3]. For investigators seeking to reproduce published findings or establish continuity with the historical mGluR4 literature, PHCCC is the irreplaceable reference standard; for those requiring target selectivity or favorable pharmacokinetic properties, the compound's limitations necessitate careful consideration of whether mGluR4-mediated effects are indeed the primary endpoint of interest [4].
[1] Niswender CM, Johnson KA, Weaver CD, Jones CK, Xiang Z, Luo Q, Rodriguez AL, Marlo JE, de Paulis T, Thompson AD, Days EL, Nalywajko T, Austin CA, Williams MB, Ayala JE, Williams R, Lindsley CW, Conn PJ. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4. Mol Pharmacol. 2008;74(5):1345-1358. View Source
[2] Stachowicz K, Kłak K, Kłodzińska A, Chojnacka-Wójcik E, Pilc A. Anxiolytic-like effects of PHCCC, an allosteric modulator of mGlu4 receptors, in rats. Eur J Pharmacol. 2004;498(1-3):153-156. View Source
[3] Lindsley CW, Hopkins CR. Recent progress in the development of mGluR4 positive allosteric modulators for the treatment of Parkinson's disease. Curr Top Med Chem. 2009;9(10):949-963. View Source
[4] Williams R, Johnson KA, Gentry PR, Niswender CM, Weaver CD, Conn PJ, Lindsley CW, Hopkins CR. Re-exploration of the PHCCC Scaffold: Discovery of Improved Positive Allosteric Modulators of mGluR4. ACS Chem Neurosci. 2010;1(6):411-419. View Source
PHCCC Quantitative Comparator Evidence
Group I mGluR Antagonism Potency vs. S-4-CPG
PHCCC demonstrates significantly greater potency as a Group I mGluR antagonist compared to the orthosteric antagonist (S)-4-carboxyphenylglycine (S-4-CPG). In functional antagonism assays, PHCCC exhibits an IC50 of approximately 3 μM, which is 67-fold more potent than S-4-CPG . This head-to-head comparison establishes PHCCC as a substantially more efficient tool for blocking Group I mGluR-mediated signaling in cellular and tissue preparations where higher antagonist concentrations may be limiting due to solubility or off-target concerns.
Group I mGluR antagonistPotency comparisonFunctional assay
Group I metabotropic glutamate receptor functional antagonism assay
Why This Matters
For laboratories performing Group I mGluR blockade experiments, PHCCC achieves effective antagonism at concentrations 67-fold lower than the benchmark orthosteric antagonist, reducing compound usage costs and minimizing potential vehicle-related artifacts.
Group I mGluR antagonistPotency comparisonFunctional assay
mGluR4 PAM Activity in Calcium Mobilization Assay
As a positive allosteric modulator of mGluR4, PHCCC enhances glutamate-induced receptor activation with an EC50 of 3.2 μM in calcium mobilization assays performed in CHO cells expressing the receptor [1]. Alternative sources report an EC50 of 4.1 μM under comparable assay conditions . This potency, while modest by contemporary standards, represents the benchmark against which all subsequent mGluR4 PAM development efforts have been compared [2].
No direct comparator in this assay; baseline is glutamate EC50 shift
Quantified Difference
Enhances glutamate potency (quantified fold shift not consistently reported across sources)
Conditions
CHO cells expressing mGluR4; calcium mobilization assay
Why This Matters
This EC50 value serves as the essential reference baseline for evaluating potency improvements in newer mGluR4 PAM candidates and for cross-study data normalization.
[1] Williams R, et al. Re-exploration of the PHCCC Scaffold: Discovery of Improved Positive Allosteric Modulators of mGluR4. ACS Chem Neurosci. 2010;1(6):411-419. View Source
[2] Niswender CM, et al. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4. Mol Pharmacol. 2008;74(5):1345-1358. View Source
Reversal of Reserpine-Induced Akinesia vs. Inactive Analog
PHCCC produces a marked reversal of reserpine-induced akinesia in rats, a classic preclinical model of Parkinson's disease motor deficits. Critically, the closely related analogue 7-(hydroxyimino)cyclopropachromen-1a-carboxamide ethyl ester, which lacks mGluR4 potentiator activity, had no effect in this same model [1]. This direct comparator experiment provides compelling evidence that the observed antiparkinsonian efficacy is specifically attributable to mGluR4 PAM activity rather than off-target effects or the chemical scaffold itself. In follow-up studies, PHCCC was found to inhibit [³H]-D-aspartate release by 42% when administered alongside a sub-threshold concentration of the group III agonist L-AP4 (1 μM) [2].
Antiparkinsonian effectReserpine-induced akinesiaIn vivo behavioral pharmacology
Evidence Dimension
In vivo antiparkinsonian efficacy (reversal of reserpine-induced akinesia in rats)
Target Compound Data
Marked reversal of akinesia (behavioral improvement observed)
Active PHCCC produces significant reversal; inactive analog produces no detectable effect
Conditions
Reserpine-treated rat model of Parkinson's disease; systemic administration
Why This Matters
This comparator experiment validates that the behavioral effects are mGluR4 PAM-dependent, establishing PHCCC as the positive control for in vivo mGluR4 target engagement studies and differentiating it from structurally similar but pharmacologically inert analogs.
Antiparkinsonian effectReserpine-induced akinesiaIn vivo behavioral pharmacology
[1] Marino MJ, Williams DL Jr, O'Brien JA, Valenti O, McDonald TP, Clements MK, Wang R, DiLella AG, Hess JF, Kinney GG, Conn PJ. Allosteric modulation of group III metabotropic glutamate receptor 4: a potential approach to Parkinson's disease treatment. Proc Natl Acad Sci U S A. 2003;100(23):13668-13673. View Source
[2] Austin PJ, et al. Antiparkinsonian potential of targeting group III metabotropic glutamate receptor subtypes in the rodent substantia nigra pars reticulata. Br J Pharmacol. 2012;165(4b):1034-1045. View Source
Anxiolytic Activity vs. CPCCOEt in Conflict Test
In the Vogel conflict drinking test—a validated model of anxiety-like behavior in rats—PHCCC administered into the basolateral amygdala produced significant, dose-dependent anticonflict effects. In the same experimental paradigm, CPCCOEt, a selective antagonist of group I mGluR1 receptors, did not alter conflict behavior [1]. This direct comparison demonstrates that the anxiolytic-like activity is mediated specifically through mGluR4 PAM activity (PHCCC) rather than Group I mGluR antagonism (CPCCOEt), despite PHCCC possessing both pharmacological activities. The effects occurred without altering pain threshold or consummatory behavior, indicating a genuine anxiolytic profile [2].
Anxiolytic-like activity in Vogel conflict drinking test
Target Compound Data
Significant dose-dependent anticonflict effects (specific doses and effect magnitudes reported in primary study)
Comparator Or Baseline
CPCCOEt (selective mGluR1 antagonist)
Quantified Difference
PHCCC produces significant anxiolytic effect; CPCCOEt produces no detectable effect
Conditions
Male Wistar rats; intra-basolateral amygdala administration; Vogel conflict drinking test
Why This Matters
This comparison distinguishes PHCCC's anxiolytic mechanism as mGluR4 PAM-dependent rather than Group I mGluR antagonist-dependent, guiding researchers toward appropriate target hypotheses and preventing misinterpretation of results when using compounds with different selectivity profiles.
[1] Stachowicz K, Kłak K, Kłodzińska A, Chojnacka-Wójcik E, Pilc A. Anxiolytic-like effects of PHCCC, an allosteric modulator of mGlu4 receptors, in rats. Eur J Pharmacol. 2004;498(1-3):153-156. View Source
[2] Stachowicz K, et al. Anxiolytic-like effects of PHCCC, an allosteric modulator of mGlu4 receptors, in rats. Eur J Pharmacol. 2004;498(1-3):153-156. View Source
mGluR4 PAM Potency vs. VU0155041
Through high-throughput screening of over 400 novel mGluR4 PAMs, researchers identified VU0155041—a compound from a distinct chemical scaffold—as approximately 8-fold more potent than PHCCC [1]. VU0155041 enhanced glutamate potency at mGluR4 by 8-fold in functional assays and exhibited no significant activity at other mGluR subtypes, addressing PHCCC's primary limitation of inadequate selectivity [2]. Importantly, VU0155041 demonstrated aqueous solubility enabling intracerebroventricular administration, whereas PHCCC's poor aqueous solubility constrains its utility for certain in vivo applications [3]. This comparison establishes PHCCC as the historical benchmark but highlights why investigators seeking improved potency and target selectivity should consider newer-generation PAMs.
VU0155041 approximately 8-fold more potent than PHCCC
Conditions
Rat and human mGluR4 expressed in cell lines; two distinct functional assays
Why This Matters
This potency differential informs procurement decisions: PHCCC remains essential for literature reproducibility and historical continuity, while VU0155041 or related analogs may be preferable for studies requiring enhanced potency, target selectivity, or improved solubility.
[1] Niswender CM, Johnson KA, Weaver CD, Jones CK, Xiang Z, Luo Q, Rodriguez AL, Marlo JE, de Paulis T, Thompson AD, Days EL, Nalywajko T, Austin CA, Williams MB, Ayala JE, Williams R, Lindsley CW, Conn PJ. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4. Mol Pharmacol. 2008;74(5):1345-1358. View Source
[2] Niswender CM, et al. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4. Mol Pharmacol. 2008;74(5):1345-1358. View Source
[3] Lindsley CW, Hopkins CR. Recent progress in the development of mGluR4 positive allosteric modulators for the treatment of Parkinson's disease. Curr Top Med Chem. 2009;9(10):949-963. View Source
PHCCC Optimal Research Applications
Historical Control for mGluR4 PD Research
PHCCC remains the essential reference compound for replicating and contextualizing foundational mGluR4 Parkinson's disease studies. The compound's demonstrated efficacy in reversing reserpine-induced akinesia in rats [1], coupled with its validated mGluR4 PAM mechanism established via the inactive ethyl ester analog control [2], positions PHCCC as the mandatory positive control for investigators seeking to reproduce or extend the Marino et al. (2003) findings. Any laboratory validating novel mGluR4-targeted therapeutics or developing alternative PD models should include PHCCC as the historical benchmark to ensure cross-study comparability and to calibrate their experimental systems against the established literature baseline. This application leverages PHCCC's extensive characterization rather than its potency or selectivity advantages, which are now recognized as limitations compared to newer PAMs [3].
Dual Group I mGluR Antagonism and mGluR4 Potentiation
PHCCC's unique pharmacological profile—combining Group I mGluR antagonism (IC50 ~ 3 μM; 67× more potent than S-4-CPG) with mGluR4 PAM activity (EC50 3.2–4.1 μM) [1]—makes it the only commercially available tool compound for investigating the integrated effects of simultaneously blocking Group I mGluR signaling while potentiating mGluR4. This dual activity cannot be replicated by cleaner, more selective PAMs such as VU0155041 or ADX88178, nor by selective Group I antagonists such as CPCCOEt or LY367385. For researchers exploring the interplay between these two glutamatergic signaling pathways in complex systems such as basal ganglia circuitry, corticostriatal synaptic plasticity, or amygdala-dependent behaviors, PHCCC provides a distinctive pharmacological perturbation that more selective tools cannot reproduce [2]. Investigators must, however, account for this dual activity when interpreting results and should confirm mechanism specificity through complementary experiments with selective compounds.
In Vivo Anxiolytic Effects of mGluR4 PAM
Based on the direct comparative evidence from Stachowicz et al. (2004) demonstrating that intra-basolateral amygdala PHCCC produces significant anxiolytic-like effects while CPCCOEt (selective mGluR1 antagonist) does not [1], PHCCC is uniquely validated for studies requiring mGluR4 PAM-dependent behavioral pharmacology in anxiety models. The Vogel conflict test data establish that PHCCC's anxiolytic activity is specifically attributable to mGluR4 PAM activity rather than its Group I mGluR antagonist properties. This mechanistic clarity—achieved through the direct CPCCOEt comparator experiment—makes PHCCC the preferred tool for investigators exploring mGluR4 activation as a therapeutic strategy for anxiety disorders, obsessive-compulsive disorder, or fear-related pathologies. While newer mGluR4 PAMs may offer improved potency or pharmacokinetic properties, none possess the same depth of anxiety-specific in vivo validation with appropriate comparator controls.
mGluR4 PAM SAR Reference Standard
PHCCC serves as the essential reference point for structure-activity relationship (SAR) studies and medicinal chemistry optimization of the chromene-based mGluR4 PAM scaffold. The detailed SAR analysis published by Williams et al. (2010) comprehensively mapped modifications to the PHCCC core structure, identifying substitutions that improve potency, enhance efficacy, or confer selectivity against other mGluR subtypes [1]. For medicinal chemists developing next-generation mGluR4 PAMs, PHCCC provides the baseline against which all potency improvements are measured—as exemplified by the 8-fold potency enhancement achieved with VU0155041 [2]. Procurement of authenticated PHCCC is essential for establishing assay validation, calibrating screening platforms, and ensuring that reported fold-improvements in potency or efficacy are calculated against a consistent reference standard. This application is particularly relevant for CROs and pharmaceutical discovery programs maintaining longitudinal SAR databases requiring inter-study comparability [3].
[1] Stachowicz K, Kłak K, Kłodzińska A, Chojnacka-Wójcik E, Pilc A. Anxiolytic-like effects of PHCCC, an allosteric modulator of mGlu4 receptors, in rats. Eur J Pharmacol. 2004;498(1-3):153-156. View Source
[2] Marino MJ, Williams DL Jr, O'Brien JA, Valenti O, McDonald TP, Clements MK, Wang R, DiLella AG, Hess JF, Kinney GG, Conn PJ. Allosteric modulation of group III metabotropic glutamate receptor 4: a potential approach to Parkinson's disease treatment. Proc Natl Acad Sci U S A. 2003;100(23):13668-13673. View Source
[3] Williams R, Johnson KA, Gentry PR, Niswender CM, Weaver CD, Conn PJ, Lindsley CW, Hopkins CR. Re-exploration of the PHCCC Scaffold: Discovery of Improved Positive Allosteric Modulators of mGluR4. ACS Chem Neurosci. 2010;1(6):411-419. View Source
[4] Niswender CM, Johnson KA, Weaver CD, Jones CK, Xiang Z, Luo Q, Rodriguez AL, Marlo JE, de Paulis T, Thompson AD, Days EL, Nalywajko T, Austin CA, Williams MB, Ayala JE, Williams R, Lindsley CW, Conn PJ. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4. Mol Pharmacol. 2008;74(5):1345-1358. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.